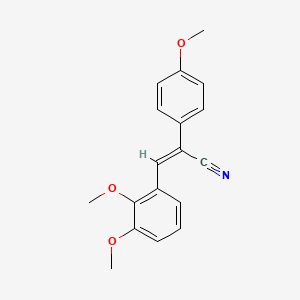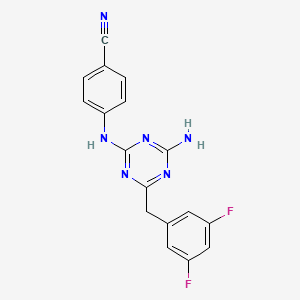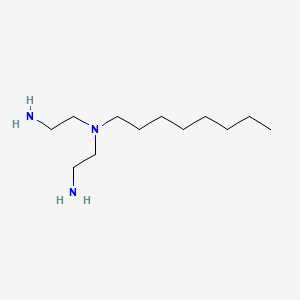
4-(Hydroxy(oxido)amino)-N'-(3-phenyl-2-propenylidene)benzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique combination of functional groups, including a hydroxy(oxido)amino group, a phenyl-propenylidene moiety, and a benzenesulfonohydrazide structure, which contribute to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzenesulfonohydrazide core: This can be achieved by reacting benzenesulfonyl chloride with hydrazine hydrate under controlled conditions.
Introduction of the phenyl-propenylidene moiety: This step involves the condensation of the benzenesulfonohydrazide intermediate with cinnamaldehyde (3-phenyl-2-propenal) in the presence of an acid catalyst.
Addition of the hydroxy(oxido)amino group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like crystallization and chromatography.
化学反应分析
Types of Reactions
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form corresponding oxides or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl-propenylidene moiety can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amines.
科学研究应用
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
作用机制
The mechanism of action of 4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy(oxido)amino group can participate in redox reactions, while the phenyl-propenylidene moiety can interact with biological macromolecules. These interactions can lead to the modulation of enzymatic activities, inhibition of microbial growth, or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 4-Methyl-2,6-bis(3-phenyl-2-propenylidene)cyclohexanone
- 1-((3-phenyl-2-propenylidene)amino)pyridinium iodide
Uniqueness
4-(Hydroxy(oxido)amino)-N’-(3-phenyl-2-propenylidene)benzenesulfonohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification and optimization in various research fields.
属性
CAS 编号 |
6288-08-0 |
|---|---|
分子式 |
C15H13N3O4S |
分子量 |
331.3 g/mol |
IUPAC 名称 |
4-nitro-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O4S/c19-18(20)14-8-10-15(11-9-14)23(21,22)17-16-12-4-7-13-5-2-1-3-6-13/h1-12,17H/b7-4+,16-12+ |
InChI 键 |
BWMATZJVVOZBAS-JAFAMXRVSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C=N/NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C(C=C1)C=CC=NNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


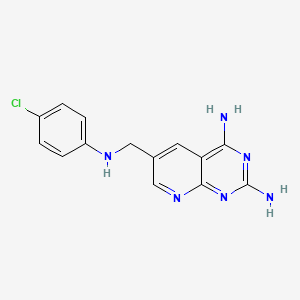
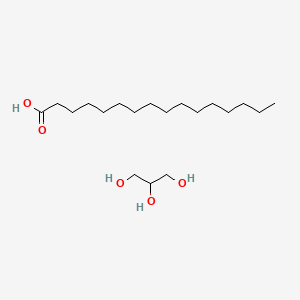

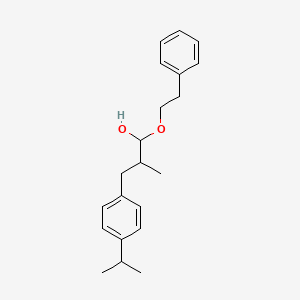
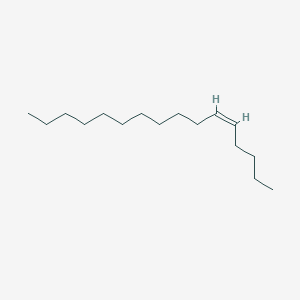
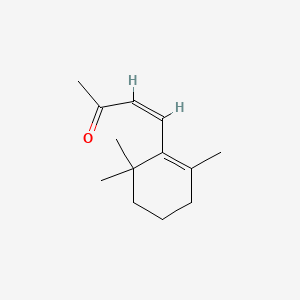
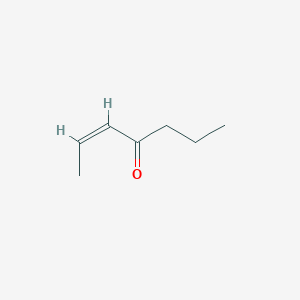

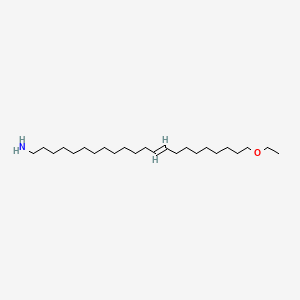

![1,1'-Methylenebis[3-(2-hydroxyethyl)pyrrolidin-2-one]](/img/structure/B15179963.png)
